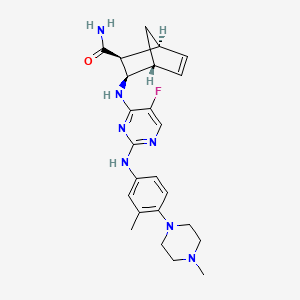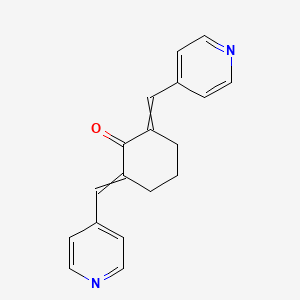
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone
Vue d'ensemble
Description
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, also known as 2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is an organic compound with a molecular formula of C15H16N2O. It is a colorless solid that is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. This compound is of interest in the scientific research community due to its potential applications in in vivo and in vitro studies, its mechanism of action, and its biochemical and physiological effects.
Applications De Recherche Scientifique
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have focused on the compound’s ability to modulate the activity of enzymes involved in signal transduction pathways, as well as its potential to act as a prodrug for other compounds. In vitro studies have investigated the compound’s ability to modulate the activity of enzymes involved in the metabolism of drugs and other compounds, as well as its potential to act as a substrate for other enzymes.
Mécanisme D'action
The exact mechanism of action of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in signal transduction pathways, as well as a prodrug for other compounds. It has also been suggested that the compound may act as a substrate for other enzymes.
Activité Biologique
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biological activities. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Effets Biochimiques Et Physiologiques
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to unpredictable results. Additionally, the compound is not easily synthesized in large quantities, so it may not be suitable for high-throughput experiments.
Orientations Futures
The potential future directions for research on (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone include further investigation of its mechanism of action, its biochemical and physiological effects, its pharmacodynamics, and its potential therapeutic applications. Additionally, further research could be conducted on the compound’s potential to act as a prodrug for other compounds, its ability to modulate the activity of enzymes involved in signal transduction pathways, and its potential to act as a substrate for other enzymes. Finally, further research could be conducted on the compound’s potential to act as an anti-inflammatory agent, as well as its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Propriétés
IUPAC Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVJSKZRBZHAV-UNZYHPAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



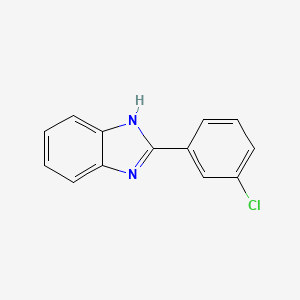
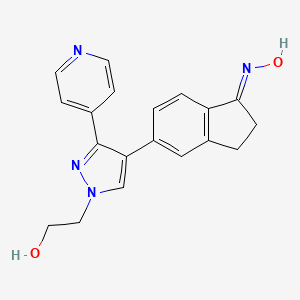
![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)
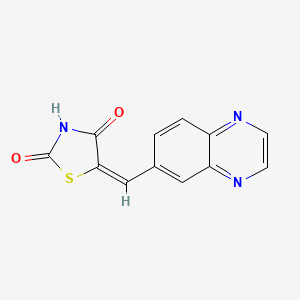
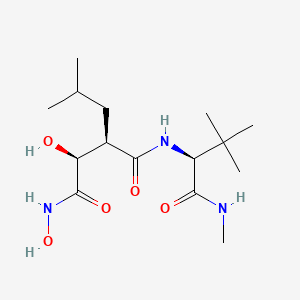
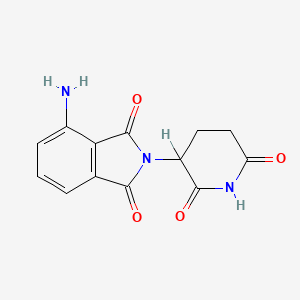
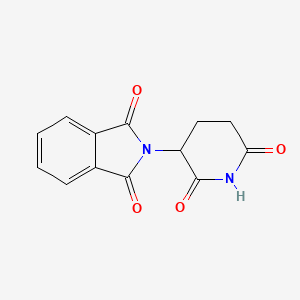
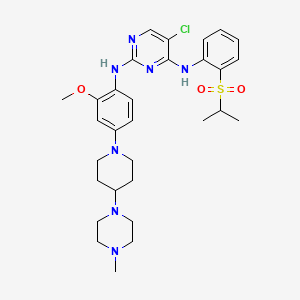
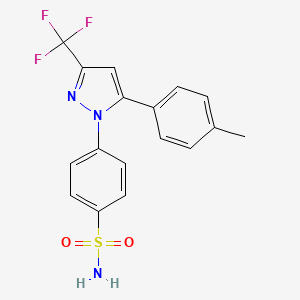
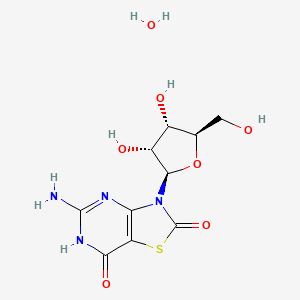
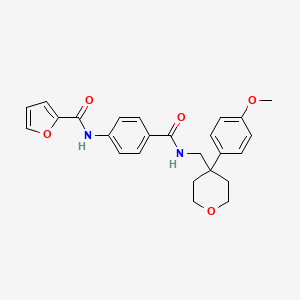
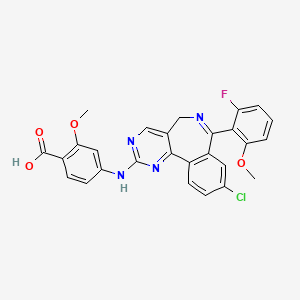
![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)
